(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid
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Description
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid , also known as 3-(3-Ethoxy-4-hydroxyphenyl)acrylic acid , is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is (E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid . Its chemical structure consists of an ethoxy group, a hydroxyphenyl group, and an acrylic acid moiety .
Scientific Research Applications
Biobased Functional Materials
Field
Application
Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Method
Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants. The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2 2] cycloaddition reactions .
Results
The [2 2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry. Using these truxillic/truxinic acids, organic solvents or water-soluble polyimides and high-strength polyamides with high transparency can be derived, and biobased plastics comparable to existing high-performance plastics can be obtained .
Therapeutic Applications
Field
Application
Hydroxycinnamic acids and their derivatives have therapeutic applications. They are recognized for health improvement and are widely used in controlled drug delivery, tissue engineering, regenerative medicine, wound dressing, anti-allergy textiles, and personal care .
Method
Three 4-hydroxycinnamic acid monomers, named caffeic acid, ferulic acid, and sinapic acid, were used to synthesize low molecular lignins, which were then modified to introduce sulfate groups in their structure .
Results
The results of this application are not explicitly mentioned in the source .
Cosmeceutical Applications
Field
Application
Hydroxycinnamic acids and their derivatives display antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities, as well as ultraviolet (UV) protective effects. This suggests that they can be exploited as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients .
Method
The method of application in this field is not explicitly mentioned in the source .
Results
Extraction of Lignin and Therapeutic Applications
Field
Application
Lignin is a valuable, renewable aromatic polymer and a source of low molecular weight chemicals. Lignin can also be converted into biofuels. This article reviews lignin and lignin compounds for medical applications .
Results
MALDI-MS Analysis
Field
Application
Hydroxycinnamic acids, including 3-ethoxy-4-hydroxycinnamic acid, are used in Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis .
Method
A novel protocol was developed to prepare in situ, in a methanolic solution of commercial E-acid (i.e., E-SA), a Z- + E- mixture by photoisomerization (UVB irradiation). Then, the only step required is the addition of water to the irradiated solution to become ready as a matrix stock solution for MALDI experiments .
Results
This novel protocol is a tool of choice for the direct, rapid, and sensitive detection of neutral and sulfated carbohydrates without any tedious Z-cinnamic acid preparation and isolation .
properties
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHTWBSYWXSZCD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid |
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